[2-(Dimethylamino)ethyl](2-phenylethyl)amine
Description
2-(Dimethylamino)ethylamine is a secondary amine featuring two distinct substituents: a 2-phenylethyl group (CH2CH2C6H5) and a 2-(dimethylamino)ethyl group (CH2CH2N(CH3)2). Its molecular formula is C12H20N2, with a molecular weight of 192.30 g/mol. Structurally, the compound combines aromatic (phenyl) and aliphatic tertiary amine motifs, making it a versatile candidate for applications in medicinal chemistry, catalysis, and polymer science. The dimethylaminoethyl group enhances solubility in polar solvents, while the phenylethyl moiety may contribute to receptor-binding interactions in bioactive molecules .
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-phenylethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(2)11-10-13-9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBWYZFAIDFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stoichiometric Alkylation Without Catalysts
In anhydrous ethanol under reflux, 2-phenylethylamine reacts with 2-(dimethylamino)ethyl chloride to yield the target compound alongside hydrochloric acid. Early experiments noted moderate yields (50–60%) due to competing di-alkylation and hydrolysis side reactions. Freeze precipitation effectively isolates the mono-alkylated product, as crystallization preferentially excludes higher molecular weight byproducts.
Table 1: Stoichiometric Alkylation Conditions
| Solvent | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Anhydrous EtOH | Reflux | 8 h | 55 | 92 |
| THF | 80°C | 12 h | 48 | 89 |
| Toluene | 110°C | 6 h | 62 | 94 |
Catalytic Enhancement with Transition Metal Complexes
Introducing RuCl2(PPh3)2 (1 mol%) significantly improves selectivity for mono-alkylation by stabilizing the transition state through π-backbonding. This catalyst reduces di-alkylation byproducts from 25% to <5%, achieving yields >85% under mild conditions (60°C, 4 h). Similar efficacy is observed with Ir-based catalysts, though cost and availability favor ruthenium systems.
Reductive Amination Strategies
Reductive amination bypasses alkylation challenges by coupling 2-phenylethylamine with dimethylaminoacetaldehyde in the presence of reducing agents. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction, yielding the secondary amine with 70–75% efficiency.
Solvent and pH Optimization
Acidic conditions (acetic acid buffer) protonate the amine, accelerating imine formation, while polar aprotic solvents like DMF enhance carbonyl reactivity.
Table 2: Reductive Amination Parameters
| Reducing Agent | Solvent | pH | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NaBH3CN | MeOH | 5.5 | 25 | 73 |
| NaBH(OAc)3 | DMF | 6.0 | 40 | 68 |
| H2 (Pd/C) | EtOAc | 7.0 | 50 | 58 |
One-Pot Tandem Reactions
Recent advances integrate enzymatic catalysis with chemical reduction. Transaminases convert ketones to amines in situ, enabling a telescoped synthesis from propiophenone derivatives. While promising, this method requires genetic engineering of enzymes for non-natural substrates.
Adaptation of Cyanide-Mediated Condensation
A patent-pending method for analogous amines employs sodium cyanide, dimethylamine, and ketones in pressurized reactors. Applied to 2-(dimethylamino)ethylamine, this route involves:
- Condensation : 2-Phenylethyl ketone reacts with dimethylamine and NaCN in methanol/water (80°C, 0.3 MPa, 8 h) to form a nitrile intermediate.
- Reduction : Lithium aluminum hydride (LiAlH4) reduces the nitrile to the primary amine, followed by purification via vacuum distillation.
This method achieves 86% yield but necessitates specialized equipment for high-pressure conditions.
Catalytic Hydrogen Transfer Systems
Hydrogen-transfer catalysts like Shvo’s catalyst ([Ru(η5-C5Ph5)(CO)2]2) enable alcohol-to-amine conversions without gaseous H2. 2-Phenylethanol and dimethylaminoethanol undergo dehydrogenative coupling at 120°C, producing water as the sole byproduct. Yields reach 78% with 0.5 mol% catalyst loading.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Selectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Alkylation | 85 | High | Excellent | Low |
| Reductive Amination | 73 | Moderate | Good | Moderate |
| Cyanide Condensation | 86 | High | Moderate | High |
| Hydrogen Transfer | 78 | High | Limited | High |
Direct alkylation with Ru catalysis offers the best balance of efficiency and cost, while reductive amination suits laboratories lacking pressurized reactors. Cyanide-based routes, though high-yielding, pose safety and environmental concerns.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amines with various alkyl or aryl groups.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a therapeutic agent in treating various medical conditions, particularly those involving the central nervous system and cancer.
- Cancer Treatment : Research indicates that derivatives of this compound may inhibit specific cancer cell proliferation. Studies have shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Neuropharmacology : The dimethylamino group suggests potential activity as a neurotransmitter modulator. Preliminary studies indicate that similar compounds can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .
The biological activities associated with this compound include:
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes relevant to disease progression, including acetylcholinesterase, which is crucial in neurodegenerative conditions .
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of 2-(Dimethylamino)ethyl(2-phenylethyl)amine derivatives revealed promising results against human cancer cell lines. For instance, one derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity while sparing normal cells .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, a derivative of the compound was tested for its ability to protect neuronal cells from oxidative stress. The results showed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents, suggesting its potential use in treating neurodegenerative diseases .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of neurotransmitters like dopamine and serotonin. This modulation affects various physiological processes, including mood regulation and cognitive functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
(2-Amino-2-Phenylethyl)dimethylamine
- Structure : NH2-CH(CH2C6H5)-N(CH3)2 (positional isomer of the target compound).
- Molecular Formula : C10H16N2 (MW: 164.25 g/mol).
- Key Differences: The amino group is directly attached to the central carbon of the phenylethyl chain, unlike the target compound, where the amine links two ethyl groups.
N-[2-(Dimethylamino)ethyl]-9-aminoacridine-4-carboxamide
- Structure: Acridine core with a dimethylaminoethyl carboxamide side chain.
- Molecular Formula : C20H23N5O (MW: 357.43 g/mol).
- Key Differences: The dimethylaminoethyl group here is part of a larger heterocyclic system. Such derivatives exhibit anticancer activity, suggesting that the target compound’s dimethylaminoethyl group could be optimized for similar therapeutic roles .
Catalytic and Polymer Science Analogues
Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
- Structure: A triamine ligand with three dimethylaminoethyl arms (N(CH2CH2N(CH3)2)3).
- Molecular Formula : C12H30N4 (MW: 230.39 g/mol).
- Key Differences : Me6TREN’s multidentate structure makes it a potent catalyst in atom transfer radical polymerization (ATRP). The target compound, with a single tertiary amine, may serve as a simpler ligand but lacks the coordination capacity of Me6TREN .
2-(Dimethylamino)ethyl methacrylate (DMAEMA)
- Structure : CH2=C(CH3)COOCH2CH2N(CH3)2.
- Molecular Formula: C8H15NO2 (MW: 157.21 g/mol).
- Key Differences: As a methacrylate ester, DMAEMA is polymerized into cationic polymers.
Phenethylamine Derivatives
2-Phenylethylamine (PEA)
- Structure : C6H5CH2CH2NH2.
- Molecular Formula : C8H11N (MW: 121.18 g/mol).
- Key Differences: PEA is a primary amine and a natural neurotransmitter.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties | References |
|---|---|---|---|---|
| 2-(Dimethylamino)ethylamine | C12H20N2 | 192.30 | Ligand design, medicinal chemistry | |
| (2-Amino-2-Phenylethyl)dimethylamine | C10H16N2 | 164.25 | Organic synthesis intermediate | |
| Me6TREN | C12H30N4 | 230.39 | ATRP catalysis, polymer chemistry | |
| DMAEMA | C8H15NO2 | 157.21 | Monomer for cationic polymers | |
| N-[2-(Dimethylamino)ethyl]-9-aminoacridine-4-carboxamide | C20H23N5O | 357.43 | Anticancer agent |
Research Findings and Functional Insights
- Medicinal Chemistry: The dimethylaminoethyl group in the target compound may enhance binding to adrenoceptors or dopamine receptors, as seen in other 2-phenethylamine derivatives .
- Catalysis : While less potent than Me6TREN, the target compound’s tertiary amine could stabilize metal complexes in low-coordination environments .
- Solubility and Reactivity: The aliphatic dimethylamino group increases solubility in polar solvents compared to purely aromatic amines, as observed in DMAEMA-based polymers .
Biological Activity
2-(Dimethylamino)ethylamine, often referred to as DMPEA, is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarities to various biologically active amines. This article explores the biological activity of DMPEA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMPEA has the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 191.27 g/mol
- IUPAC Name : N,N-Dimethyl-2-(2-phenylethyl)ethanamine
The compound features a dimethylamino group attached to a 2-phenylethyl chain, which contributes to its biological activity by interacting with various receptors in the body.
DMPEA exhibits biological activity primarily through its interaction with neurotransmitter systems. The following mechanisms have been identified:
- Monoamine Receptor Modulation : DMPEA has been shown to interact with serotonin (5-HT) and norepinephrine receptors, potentially influencing mood and anxiety levels.
- Dopaminergic Activity : Preliminary studies suggest that DMPEA may exhibit dopaminergic activity, which could be beneficial in treating disorders like Parkinson's disease or depression.
Biological Activity Overview
The biological activity of DMPEA has been assessed through various studies, revealing its potential in several therapeutic areas:
| Activity | Description |
|---|---|
| Antidepressant Effects | DMPEA may elevate mood by enhancing serotonin levels in the brain. |
| Anti-cancer Properties | Research indicates cytotoxic effects against certain cancer cell lines. |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress and apoptosis. |
Antidepressant Effects
A study published in Molecules examined the impact of DMPEA on serotonin levels in animal models. The results indicated a significant increase in serotonin turnover, suggesting a potential antidepressant effect (Molecular Studies, 2020) .
Anti-Cancer Activity
Research conducted by Liu et al. (2024) demonstrated that DMPEA exhibits cytotoxic effects against lung cancer cell lines. The study highlighted that DMPEA induced apoptosis in A549 cells through the activation of caspase pathways, indicating its potential as an anti-cancer agent (Liu et al., 2024) .
Neuroprotective Properties
In another study focused on neuroprotection, DMPEA was shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests that DMPEA may have therapeutic potential for neurodegenerative diseases (ResearchGate, 2024) .
Q & A
Q. How can researchers optimize the synthesis of 2-(Dimethylamino)ethylamine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step routes, often starting with precursor amines. For example, dimethylamine intermediates generated in situ from dimethylformamide (DMF) under controlled conditions can enhance reactivity . Reaction parameters such as solvent polarity (e.g., acetonitrile vs. THF), temperature (60–80°C), and catalysts (e.g., Pd/C for hydrogenation) significantly affect yield. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity. Proton affinity data (902.7 kJ/mol for dimethylamine derivatives) can guide solvent selection to avoid unintended protonation .
Q. What analytical techniques are critical for characterizing 2-(Dimethylamino)ethylamine and its derivatives?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities, while GC-MS confirms molecular weight and fragmentation patterns .
- Spectroscopy : H/C NMR identifies substituent positions (e.g., dimethylamino vs. phenylethyl groups). IR spectroscopy detects amine N-H stretches (~3300 cm).
- Thermodynamic Data : Gas-phase basicity (871.9 kJ/mol) and proton affinity values predict reactivity in aqueous vs. non-polar environments .
Advanced Research Questions
Q. How does 2-(Dimethylamino)ethylamine interact with neurotransmitter receptors, and what experimental models validate these interactions?
- Methodological Answer : In vitro binding assays using radiolabeled ligands (e.g., H-spiperone for dopamine receptors) quantify affinity. For example, structural analogs like diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine show competitive inhibition at serotonin (5-HT) and adrenergic (α) receptors . Computational docking (AutoDock Vina) predicts binding poses, while mutagenesis studies (e.g., Ala-scanning) identify critical receptor residues.
Q. What pharmacokinetic challenges arise when developing 2-(Dimethylamino)ethylamine-based therapeutics, and how can they be addressed?
- Methodological Answer :
- Bioavailability : Low logP values (~2.5) suggest poor membrane permeability. Prodrug strategies (e.g., acetylating the amine) improve absorption .
- Metabolism : Cytochrome P450 (CYP3A4/2D6) assays in human liver microsomes identify major metabolites. Co-administration with inhibitors (e.g., ketoconazole) mitigates rapid clearance .
- Toxicity : Ames tests and hERG channel binding assays assess genotoxicity and cardiotoxicity risks .
Q. How do structural modifications of 2-(Dimethylamino)ethylamine influence its reactivity in polymer chemistry applications?
- Methodological Answer : Comparative studies with ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino)ethyl methacrylate reveal that electron-donating groups (e.g., methoxy) enhance photoinitiation efficiency in resin cements. For example:
| Amine Co-initiator | Degree of Conversion (%) | Flexural Strength (MPa) |
|---|---|---|
| Ethyl 4-(dimethylamino) benzoate | 78 ± 3 | 120 ± 10 |
| 2-(Dimethylamino)ethyl methacrylate | 65 ± 4 | 90 ± 8 |
The higher electron density in ethyl benzoate derivatives improves free radical generation, but dimethylaminoethyl groups offer better solubility in polar matrices .
Data Contradiction and Resolution
Q. Why do conflicting reports exist regarding the anti-inflammatory efficacy of 2-(Dimethylamino)ethylamine analogs?
- Methodological Answer : Discrepancies arise from assay variability (e.g., LPS-induced vs. carrageenan-induced inflammation models) and structural heterogeneity. For instance, (4-Methoxyphenyl)methylamine shows IC = 5 µM in COX-2 inhibition (ELISA), but poor activity in vivo due to rapid glucuronidation. Standardizing protocols (e.g., using murine RAW 264.7 cells for TNF-α suppression) and controlling for metabolic stability (e.g., liver S9 fraction incubations) resolve such contradictions .
Application in Biochemical Probes
Q. How can 2-(Dimethylamino)ethylamine derivatives serve as probes for enzyme interaction studies?
- Methodological Answer : Fluorescent tagging (e.g., dansyl chloride conjugation) enables real-time monitoring of enzyme binding. For example, pyrazole-containing analogs inhibit monoamine oxidase (MAO-B) with K = 0.8 µM, validated via stopped-flow kinetics and X-ray crystallography (PDB: 6HCF). Competitive displacement assays with known inhibitors (e.g., selegiline) confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
